N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide is a synthetic organic compound with a molecular formula of C18H24N4O2. This compound features an imidazole ring, a propyl chain, and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide typically involves the following steps:
Formation of 1-(3-Aminopropyl)imidazole: This intermediate is synthesized by reacting imidazole with 3-chloropropylamine under basic conditions.
Acylation Reaction: The 1-(3-aminopropyl)imidazole is then reacted with 4-(pentanoylamino)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The propyl chain can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of N-[3-(1H-imidazol-1-yl)propyl]-4-aminobenzamide.
Substitution: Formation of substituted propyl derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: A precursor in the synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide.
4-(Pentylamino)benzamide: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its combination of an imidazole ring and a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(pentanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-3-5-17(23)21-16-8-6-15(7-9-16)18(24)20-10-4-12-22-13-11-19-14-22/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQWEUKRAXOOEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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